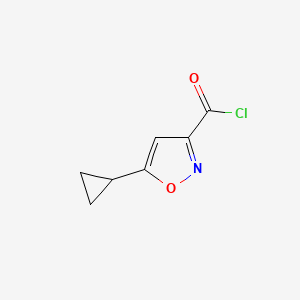

5-Cyclopropylisoxazole-3-carbonyl chloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound 5-Cyclopropylisoxazole-3-carbonyl chloride is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into its properties and reactivity.

Synthesis Analysis

The synthesis of related isoxazole compounds involves multiple steps, including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride starts from 2-chloro-6-fluorobenzaldehyde and proceeds through these steps to yield the final product with a total yield of 60.2% . This suggests that a similar approach could be applied to synthesize 5-Cyclopropylisoxazole-3-carbonyl chloride, with modifications to the starting materials and reaction conditions to accommodate the cyclopropyl group.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, with non-planar conformations as seen in the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole . The conformational analysis of such compounds is crucial for understanding their chemical behavior and can be studied using methods like X-ray analysis and quantum mechanical calculations. These techniques could be applied to 5-Cyclopropylisoxazole-3-carbonyl chloride to determine its most stable conformation and how it might influence reactivity.

Chemical Reactions Analysis

Isoxazole derivatives exhibit diverse reactivity patterns. For example, the electroreduction of 5-cyclopropylisoxazole generates a reactive anion that shows dual reactivity, leading to different products depending on the reaction conditions and the nature of the electrophile . This indicates that 5-Cyclopropylisoxazole-3-carbonyl chloride could also participate in various chemical reactions, potentially leading to a range of products with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl-containing compounds can be influenced by the presence of the cyclopropyl group. Cyclopropylcarbonyl chloride, for example, exists as a mixture of two rotational isomers with different stabilities in various states of matter . This information suggests that 5-Cyclopropylisoxazole-3-carbonyl chloride may also exhibit unique physical properties and isomerization behavior, which could be important for its handling and application in chemical synthesis.

科研应用

Dual Reactivity in Electrogenerated Salts

- Abstract: The dual reactivity of cyano ketone anions, derived from the electroreduction of 5-cyclopropylisoxazole, demonstrates varied chemical behaviors. These anions react with acetyl chloride to yield O-acylation products and with hydroxylamine hydrochloride to produce 5-amino-3-cyclopropylisoxazole. This research highlights the versatile chemical properties of these compounds (Petrosyan, Neverov, & Sigacheva, 2007).

Synthesis of Substituted Isoxazole Compounds

- Abstract: A study explored the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, revealing a practical and high-yield synthetic route. This research contributes to the development of synthetic methods for isoxazole derivatives (Su Wei-ke, 2008).

Spirohexane Series in Arbuzov Reaction

- Abstract: The behavior of carbonyl compounds in the Arbuzov reaction was studied, particularly focusing on spirohexane series. The research found that spiro[2.3]hexane-5-carbonyl chloride reacts with phosphorous and arylphosphonous acids esters, leading to the production of new organophosphorus compounds (Mitrasov, Sosnov, & Kondrat’yeva, 2013).

Isoxazole-based Amides Synthesis

- Abstract: A study on isoxazole-based amides showcased their synthesis through the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with different amines. These compounds were evaluated for anti-inflammatory and antimicrobial activities, highlighting their potential pharmaceutical applications (Kauthale et al., 2018).

Novel Thiazole and 1,3,4-Thiadiazole Derivatives Synthesis

- Abstract: Research into the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety revealed potent anticancer agents. This underscores the significance of isoxazole derivatives in medicinal chemistry (Gomha et al., 2017).

未来方向

Isoxazoles, including 5-Cyclopropylisoxazole-3-carbonyl chloride, are of significant interest in drug discovery due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions may include the development of eco-friendly synthetic strategies and the exploration of isoxazoles’ potential applications in medicinal chemistry .

性质

IUPAC Name |

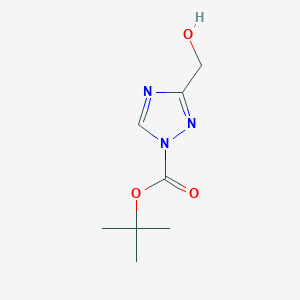

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXZKRXYZLOYAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649353 |

Source

|

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylisoxazole-3-carbonyl chloride | |

CAS RN |

53064-58-7 |

Source

|

| Record name | 5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)

![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)

acetic acid](/img/structure/B1327063.png)

acetic acid](/img/structure/B1327064.png)

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid](/img/structure/B1327069.png)